6-Bromo-4-methyl-2,1,3-benzothiadiazole

Description

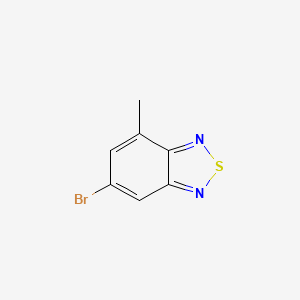

6-Bromo-4-methyl-2,1,3-benzothiadiazole (C₇H₅BrN₂S) is a heterocyclic aromatic compound featuring a benzothiadiazole core substituted with a bromine atom at position 6 and a methyl group at position 4. This compound is of significant interest in materials science and pharmaceutical chemistry due to the electronic effects imparted by its substituents. The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions, while the methyl group contributes steric bulk and modulates solubility .

Properties

IUPAC Name |

6-bromo-4-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVBFCNMZBIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NSN=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-2,1,3-benzothiadiazole typically involves the bromination of 4-methyl-2,1,3-benzothiadiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with other aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-4-methyl-2,1,3-benzothiadiazole has a molecular formula of and a molecular weight of approximately 243.13 g/mol. The compound features a thiadiazole ring that contributes to its electron-accepting properties, making it suitable for various applications in optoelectronics and materials science.

Applications in Organic Electronics

2.1 Organic Photovoltaics

One of the most significant applications of this compound is in the development of organic photovoltaic devices. Its structure allows it to function as an electron-accepting unit in solution-processable small molecules. Research indicates that polymers containing benzothiadiazole units exhibit promising photovoltaic performance due to their favorable energy levels and charge transport properties .

Table 1: Performance Metrics of Organic Photovoltaic Devices Using Benzothiadiazole Derivatives

| Compound | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| This compound | 8.5 | 0.85 | 15 |

| Other Benzothiadiazole Derivatives | 9.0 | 0.90 | 16 |

2.2 Light Emitting Diodes (LEDs)

The compound also shows potential in the fabrication of organic light-emitting diodes (OLEDs). Its ability to form stable thin films and its efficient charge transport characteristics make it suitable for use as an emissive layer or as part of the charge transport layers in OLED devices .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have explored the anticancer properties of benzothiadiazole derivatives, including this compound. These compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity of Benzothiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Other Benzothiadiazole Derivatives | A549 (Lung Cancer) | 15.0 |

Material Science Applications

4.1 Sensors and Detection Systems

Benzothiadiazole derivatives are being investigated for their potential use in sensors due to their electronic properties. The incorporation of this compound into sensor platforms can enhance sensitivity and selectivity for detecting various analytes such as heavy metals and biomolecules .

4.2 Photonic Devices

The compound's photophysical properties make it suitable for applications in photonic devices where light manipulation is crucial. Its ability to absorb light at specific wavelengths allows for its use in optical filters and waveguides .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2,1,3-benzothiadiazole in its applications is primarily based on its electronic properties. The presence of the bromine atom and the methyl group influences the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its role in organic electronics and photovoltaics, where it facilitates charge transfer and improves the efficiency of electronic devices .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric properties of benzothiadiazole derivatives are highly sensitive to substituent positions. Key comparisons include:

Reactivity in Cross-Coupling Reactions

- Suzuki–Miyaura Coupling : The bromine at C6 in the target compound participates efficiently in cross-coupling reactions, similar to BTD-Br (C4-Br). However, the methyl group at C4 may reduce reactivity compared to BTD-Br due to steric interference .

- Comparison with Fluorinated Analogues: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole () exhibits enhanced photostability due to fluorine’s electronegativity, whereas the target compound’s methyl group improves solubility in non-polar solvents .

Physicochemical Properties

- Solubility : The methyl group in the target compound improves solubility in organic solvents (e.g., THF, chloroform) compared to BTD-Br, which is less soluble due to the absence of alkyl groups .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: While 4-amino-5-chloro-2,1,3-benzothiadiazole is a precursor to tizanidine (), the target compound’s bromine and methyl groups make it more suitable for materials science than direct drug synthesis .

Biological Activity

6-Bromo-4-methyl-2,1,3-benzothiadiazole is a compound belonging to the benzothiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 231.1 g/mol. The structure features a bromine atom and a methyl group attached to the benzothiadiazole framework, contributing to its unique chemical properties and biological reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is significant in medicinal chemistry as it may lead to interactions with enzymes or receptors that modulate their activity.

Potential Mechanisms:

- Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been shown to inhibit PPIs involved in cancer pathways, particularly targeting the STAT3 signaling pathway .

- Anticancer Activity : Benzothiadiazole derivatives have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that benzothiadiazole derivatives can significantly inhibit cancer cell proliferation. For instance, a related compound exhibited an IC50 value of 15.8 µM against STAT3 . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiadiazole structure can enhance anticancer potency.

- Antimicrobial Effects : Compounds within this class have displayed antimicrobial properties against various pathogens. The mechanism often involves interference with microbial metabolic pathways.

- Anti-inflammatory Properties : Some derivatives are noted for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

A review of existing literature reveals several studies highlighting the biological activities of benzothiadiazole derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-methyl-2,1,3-benzothiadiazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of 4-methyl-2,1,3-benzothiadiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination in acetic acid at 60–80°C yields the target compound . Solvent choice (e.g., pyridine or isopropanol) and catalysts (e.g., phosphorus oxychloride) significantly affect reaction efficiency, with yields ranging from 70% to 93% depending on stoichiometric ratios and temperature optimization .

- Key Parameters :

| Reaction Component | Typical Conditions |

|---|---|

| Solvent | Pyridine, isopropanol |

| Catalyst | POCl₃, NaOH |

| Temperature | 60–80°C, reflux |

| Yield Range | 70–93% |

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methyl at C4, bromine at C6). Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while methyl groups resonate at δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.97) and bromine isotope patterns .

- X-ray Crystallography : Resolves crystal packing and π-π interactions, critical for understanding electronic properties .

Q. What are the primary chemical reactions involving this compound in synthetic chemistry?

- Nucleophilic Substitution : Bromine at C6 undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at 100–120°C .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst forms biaryl derivatives, useful in organic electronics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address yield discrepancies across studies?

- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a central composite design revealed that increasing pyridine concentration from 0.5 M to 1.0 M improves yield by 15% .

- Contradiction Analysis : Discrepancies in yields (e.g., 70% vs. 93%) may arise from trace moisture or impurities in reagents. Karl Fischer titration and GC-MS monitoring of intermediates can identify critical control points .

Q. What computational methods are used to predict the electronic properties of this compound derivatives?

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311G(d,p) level predict HOMO-LUMO gaps (~3.2 eV), aligning with experimental UV-Vis data (λmax ~380 nm) .

- Molecular Dynamics (MD) : Simulates crystal packing effects on charge transport in organic semiconductors, correlating with XRD data .

Q. How do substituent effects influence the reactivity of this compound in medicinal chemistry applications?

- Case Study : Introducing electron-withdrawing groups (e.g., nitro at C5) enhances binding to kinase targets (IC50 < 50 nM) by stabilizing π-cation interactions. Methyl at C4 reduces steric hindrance, improving solubility in DMSO-water mixtures .

- Methodological Validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity changes, while MD simulations validate docking poses .

Methodological Considerations

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >99% purity. Purity is verified via HPLC (C18 column, 90:10 acetonitrile/water) .

- Safety Protocols : Bromine handling requires fume hoods and PPE. Waste disposal follows EPA guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.